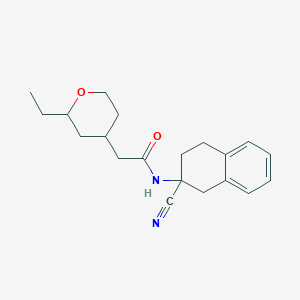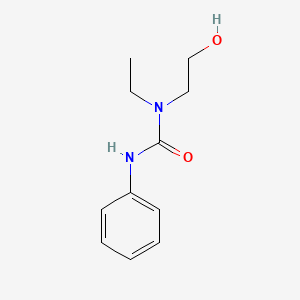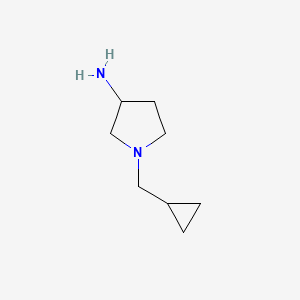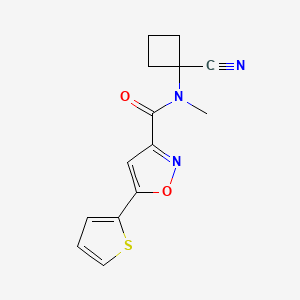![molecular formula C12H16N4O B2998580 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-70-2](/img/structure/B2998580.png)
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” is a derivative of pyrido[2,3-d]pyrimidin-4-amines . These compounds have been reported to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4-amines involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-4-amines can be regarded as analogues of adenine in which its N-7 (purine numbering) has been replaced by a CH group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research has demonstrated innovative synthetic approaches to the broader class of pyrido[2,3-d]pyrimidinones and related structures. A notable example includes the development of green chemistry methods for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, which are pharmacologically important compounds. This process features a catalytic four-component reaction that emphasizes step economy, reduced catalyst loading, and easy purification, presenting a sustainable approach to accessing this class of compounds (Taoda Shi et al., 2018).
Biological Evaluation
The pyrido[2,3-d]pyrimidinone derivatives have been explored for their biological activities, including anticancer and antimicrobial potentials. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of pyrimidinone-based compounds in therapeutic applications (A. Rahmouni et al., 2016). Another study focused on pyrido[2,3-D]pyrimidin-4(3h)-one derivatives synthesized via an iodine catalyst in aqueous media, showing significant anticancer activity, which underscores the potential of this scaffold in developing new antitumor agents (A. Elgohary & E. E. El-Arab, 2013).
Antimicrobial Activity
The antimicrobial properties of pyrimidinone and oxazinone derivatives, fused with thiophene rings and starting from citrazinic acid, have been investigated. These compounds have shown notable antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, indicating the potential use of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in addressing microbial infections (Aisha Hossan et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are protein kinases . These enzymes play a crucial role in cellular processes such as signal transduction, cell division, and metabolism .
Mode of Action
The compound interacts with its protein kinase targets by binding to the ATP-binding pocket of these enzymes . This interaction inhibits the kinase activity, leading to changes in the phosphorylation status of downstream proteins .
Biochemical Pathways
The affected pathways are primarily those regulated by the targeted protein kinases. These can include pathways involved in cell growth, proliferation, and survival . The downstream effects of inhibiting these pathways can vary, but often result in reduced cell proliferation and potentially cell death .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific protein kinases it targets. Generally, inhibition of protein kinases can lead to reduced cell proliferation and induction of apoptosis . In the context of cancer cells, this could result in a reduction in tumor growth .
Direcciones Futuras
The future directions for research on “4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential biological activities, given their reported anti-HIV, antitumor, antimicrobial, and antiangiogenic activities . Additionally, further studies could explore their potential as selective A1-adenosine receptor antagonists .
Propiedades
IUPAC Name |
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-3-7-16-10(17)6-5-9-11(13-4-2)14-8-15-12(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBJUZGSTNBFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C(N=CN=C21)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2998497.png)
![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)
![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2998500.png)

![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)
![1-(3-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2998503.png)







![N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2998519.png)